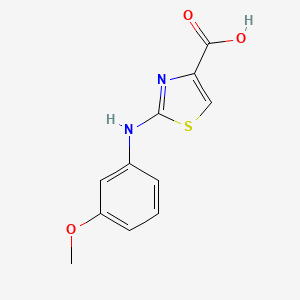

Ácido 2-((3-metoxifenil)amino)tiazol-4-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid is a derivative of 2-aminothiazoles, which are a significant class of organic medicinal compounds . They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of 2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid involves the use of FTIR and NMR (1H and 13C) for characterization . The yield was 50%, with a melting point of 196–198 °C . The synthesized compounds were evaluated for their antibacterial potential against multi-drug resistant clinical isolates .Molecular Structure Analysis

The molecular structure of 2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid is characterized by 1H-NMR, 13C-NMR, and high resolution (HR)MS . The compound has a molecular formula of CHNOS, an average mass of 235.259 Da, and a monoisotopic mass of 235.030319 Da .Chemical Reactions Analysis

2-Aminothiazoles, from which this compound is derived, are known to undergo various chemical reactions. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

El andamiaje de 2-aminotiazol, que es parte del compuesto, se ha asociado con actividad anticancerígena . Varios derivados basados en 2-aminotiazol se han utilizado en el desarrollo de fármacos para diferentes tipos de cáncer .

Actividad Antioxidante

Los compuestos basados en 2-aminotiazol, incluido el “Ácido 2-((3-metoxifenil)amino)tiazol-4-carboxílico”, se han encontrado que exhiben propiedades antioxidantes . Estos compuestos pueden ayudar a proteger las células del daño causado por radicales libres dañinos .

Actividad Antimicrobiana

Este compuesto ha mostrado una actividad antimicrobiana significativa. Se ha utilizado como material de partida para la síntesis de una amplia gama de análogos heterocíclicos con roles terapéuticos prometedores como agentes antibacterianos y antifúngicos . Por ejemplo, ciertos derivados han mostrado buenos valores de concentración inhibitoria mínima (MIC) contra aislamientos clínicos multirresistentes .

Actividad Antiinflamatoria

Los compuestos basados en 2-aminotiazol se han asociado con actividad antiinflamatoria . Potencialmente se pueden usar en el tratamiento de diversas enfermedades inflamatorias .

Actividad Analgésica

El compuesto “this compound” es parte de una clase significativa de compuestos medicinales orgánicos que se han utilizado por sus propiedades analgésicas (alivian el dolor) .

Actividad Antiviral

Las 2-aminotiazoles, incluido el compuesto en cuestión, se han asociado con actividad antiviral . Tienen roles terapéuticos potenciales como agentes anti-VIH .

Safety and Hazards

Direcciones Futuras

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase . This suggests potential future directions for the development of new therapeutic agents.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The compound may activate or inhibit biochemical pathways, enzymes, or receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse range of pharmacokinetic properties .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Análisis Bioquímico

Biochemical Properties

The 2-aminothiazole scaffold, to which 2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid belongs, is one of the characteristic structures in drug development . This scaffold has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things

Cellular Effects

Compounds with a 2-aminothiazole scaffold have been broadly used to remedy different kinds of diseases with high therapeutic influence .

Molecular Mechanism

The thiazole ring, a key component of this compound, is highly reactive due to an acidic proton at C-2 . This reactivity makes the thiazole ring a significant synthon for the production of a wide range of new chemical compounds .

Propiedades

IUPAC Name |

2-(3-methoxyanilino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-16-8-4-2-3-7(5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHXAIJZHBKLQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2404409.png)

![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)

![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)

![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)

![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)

![N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide](/img/structure/B2404428.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)